What is the chemical structure of Plastochromanol 8?
What is the chemical structure of Plastochromanol 8?
Introduction
Plastochromanol-8 (PC-8) is a lipid-soluble antioxidant belonging to the tocochromanol group, which also includes tocopherols and tocotrienols.[1][2] It is naturally present in various plant tissues, including seeds, leaves, and oils, with particularly high concentrations found in flaxseed oil.[1] Structurally, PC-8 is characterized by a chromanol head, which is responsible for its antioxidant activity, and a long, unsaturated polyprenyl side-chain containing eight isoprene units.[1] This unique structure contributes to its potent protective effects against lipid peroxidation within biological membranes. This technical guide provides a detailed overview of the chemical structure, properties, biosynthesis, and experimental protocols related to Plastochromanol-8, intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
The key chemical and physical properties of Plastochromanol-8 are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | (2R)-2,7,8-trimethyl-2-[(3E,7E,11E,15E,19E,23E,27E)-4,8,12,16,20,24,28,32-octamethyltritriaconta-3,7,11,15,19,23,27,31-octaenyl]-3,4-dihydrochromen-6-ol | [3] |
| Molecular Formula | C₅₃H₈₂O₂ | [3] |
| Molecular Weight | 751.2 g/mol | [3] |
| CAS Number | 4382-43-8 | [3] |
| Appearance | Not specified in provided results | |
| Solubility | Lipid-soluble | [4] |
Chemical Structure
Plastochromanol-8 is a complex lipophilic molecule. Its structure consists of two main parts: a polar chromanol ring and a long, nonpolar polyprenyl side chain.
The chromanol ring is a bicyclic structure containing a hydroxyl group (-OH) attached to the aromatic ring. This hydroxyl group is the active site for its antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The chromanol ring of PC-8 is methylated, which influences its antioxidant capacity.
The polyprenyl side chain is a long hydrocarbon chain composed of eight unsaturated isoprene units. This tail anchors the molecule within the lipid bilayer of cellular membranes, positioning the chromanol head near the surface to protect against lipid peroxidation. The numerous double bonds in the side chain also contribute to the molecule's ability to quench singlet oxygen.[1][2]
Figure 1: Chemical structure of Plastochromanol-8.
Biosynthesis of Plastochromanol-8
Plastochromanol-8 is synthesized in the inner envelope of chloroplasts in plants.[1] The biosynthesis pathway shares a common precursor with tocopherols, which is homogentisic acid (HGA). The key steps and enzymes involved in the biosynthesis of Plastochromanol-8 are outlined below.
Caption: Biosynthesis pathway of Plastochromanol-8.
The biosynthesis begins with the condensation of homogentisic acid (HGA) and solanesyl diphosphate, a reaction catalyzed by the enzyme homogentisate solanesyltransferase (VTE2), to form plastoquinone-9 (PQ-9).[1][5] Subsequently, the enzyme tocopherol cyclase (VTE1) catalyzes the cyclization of the quinone head of plastoquinone-9 to form the characteristic chromanol ring of Plastochromanol-8.[1][2][5] Other enzymes that may be involved in PC-8 biosynthesis within plastoglobules include NDC1 and the ABC1-like kinase ABC1K3.[2]
Experimental Protocols
Isolation of Plastochromanol-8 from Flaxseed Oil
This protocol is a composite of methods described in the literature for the isolation and purification of Plastochromanol-8 from flaxseed oil.[6][7]
1. Saponification of Flaxseed Oil:
-
Weigh approximately 320 g of flaxseed oil into a round-bottom flask.
-
Add a solution of 1 M potassium hydroxide in 95% ethanol. The volume of the KOH solution should be sufficient to fully saponify the oil (a 2:1 volume ratio of ethanolic KOH to oil is a common starting point).
-
Reflux the mixture with stirring for 1-2 hours at 80°C to ensure complete saponification of the triglycerides.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
2. Extraction of the Unsaponifiable Matter:
-
Add an equal volume of deionized water to the saponified mixture in the separatory funnel.
-
Extract the unsaponifiable matter (which contains PC-8) three times with a hexane:ethyl acetate mixture (e.g., 9:1 v/v).[6] The volume of the solvent mixture for each extraction should be approximately half the volume of the aqueous layer.
-
Combine the organic extracts and wash them with deionized water until the washings are neutral (pH 7).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator.
3. Enrichment by Gel Permeation Chromatography (GPC):
-
Dissolve the dried unsaponifiable matter in a suitable solvent for GPC (e.g., tetrahydrofuran or a hexane/ethyl acetate mixture).
-
Perform GPC to separate the PC-8 from other components based on molecular size. This step helps to remove larger and smaller molecules, enriching the fraction containing PC-8. The specific column and mobile phase will depend on the available GPC system.
4. Purification by Countercurrent Chromatography (CCC):
-
The enriched PC-8 fraction is further purified using CCC.
-
A suitable two-phase solvent system, such as n-hexane/benzotrifluoride/acetonitrile (20:7:13, v/v/v), can be used.[7]
-
The sample is dissolved in a small volume of the solvent system and injected into the CCC instrument.
-
Fractions are collected and analyzed by HPLC to identify those containing pure PC-8.
5. Final Purification by Centrifugal Partition Chromatography (CPC) or Semi-Preparative HPLC:
-
For the highest purity, a final purification step using CPC with a solvent system like hexamethyldisiloxane/acetonitrile (1:1, v/v) can be employed.[7]
-
Alternatively, semi-preparative reverse-phase HPLC can be used.[6] A C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile and water.
-
Collect the fractions corresponding to the PC-8 peak and evaporate the solvent to obtain the purified compound. The purity should be confirmed by analytical HPLC and mass spectrometry.[6][7]
Chemical Synthesis of Plastochromanol-8
The following is a generalized protocol for the chemical synthesis of Plastochromanol-8, based on the reaction of a protected aromatic precursor and a polyprenyl side chain. A previously described method involved heating plastoquinone-9 in pyridine followed by reduction.[1]
1. Synthesis of the Polyprenyl Side Chain:
-
The all-E-solanesyl bromide (the C40 polyprenyl bromide) is a key intermediate. Its synthesis can be achieved through a multi-step process involving the iterative addition of isoprene units.
2. Preparation of the Aromatic Head Group:
-
A protected derivative of 2,3-dimethylhydroquinone is typically used as the precursor for the chromanol ring.
3. Condensation Reaction:
-
The protected hydroquinone is reacted with the solanesyl bromide in the presence of a Lewis acid catalyst to form the carbon-carbon bond between the aromatic ring and the polyprenyl chain.
4. Cyclization and Deprotection:
-
The resulting intermediate is then treated with an acid catalyst to induce the cyclization of the prenyl side chain to form the chroman ring.
-
Finally, any protecting groups on the hydroxyl function of the chromanol ring are removed to yield Plastochromanol-8.
5. Purification:
-
The crude product is purified by column chromatography on silica gel or reverse-phase media to obtain pure Plastochromanol-8.
Antioxidant Function of Plastochromanol-8
Plastochromanol-8 is a potent lipophilic antioxidant that plays a crucial role in protecting cellular membranes from oxidative damage.[1][4][8] Its primary mechanism of action involves the scavenging of reactive oxygen species (ROS) and the interruption of the lipid peroxidation chain reaction.
Caption: Antioxidant mechanism of Plastochromanol-8.
The process of lipid peroxidation is initiated when a reactive oxygen species abstracts a hydrogen atom from an unsaturated fatty acid in a cell membrane, forming a lipid radical. This radical can then react with molecular oxygen to form a lipid peroxyl radical, which can propagate a chain reaction by attacking other lipid molecules. Plastochromanol-8 interrupts this cycle by donating a hydrogen atom from its chromanol head to the lipid peroxyl radical, thereby neutralizing it and forming a stable lipid hydroperoxide.[8] The resulting Plastochromanol-8 radical is relatively stable and can be regenerated back to its active form by other antioxidants such as ascorbate. The long polyprenyl tail of PC-8 is also suggested to have quenching activity for singlet oxygen within the hydrophobic core of the membrane.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Plastochromanol-8: fifty years of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plastochromanol 8 | C53H82O2 | CID 6438333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
